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Compound of Interest

Compound Name: 4,6-Dimethylheptan-2-one

Cat. No.: B098354 Get Quote

An In-depth Technical Guide on the Structural Isomers and Identification of 4,6-
Dimethylheptan-2-one

For researchers, scientists, and drug development professionals, the precise identification of

chemical structures is paramount. Structural isomers, molecules sharing the same molecular

formula but differing in the arrangement of their atoms, can exhibit distinct physical, chemical,

and biological properties. This guide provides a comprehensive overview of the structural

isomers of 4,6-dimethylheptan-2-one (C₉H₁₈O), along with detailed experimental protocols for

their identification and differentiation.

Understanding Structural Isomerism in Ketones
4,6-Dimethylheptan-2-one is a branched aliphatic ketone. Its structural isomers can be

categorized based on variations in the carbon skeleton (chain length and branching) and the

position of the carbonyl group. The molecular formula C₉H₁₈O allows for a significant number of

structural arrangements, including various nonanones, methyl-octanones, ethyl-heptanones,

and other dimethyl-heptanones. The specific placement of the methyl groups in 4,6-
dimethylheptan-2-one distinguishes it from its isomers, influencing properties such as its

boiling point and reactivity due to steric hindrance around the carbonyl group.[1]

The diagram below illustrates the relationship between 4,6-dimethylheptan-2-one and some

of its structural isomer classes.
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Figure 1. Logical relationship of 4,6-dimethylheptan-2-one and its isomers.

Physicochemical and Spectroscopic Data
The differentiation of isomers relies on variations in their physical and spectroscopic properties.

While a comprehensive list of all possible isomers is extensive, the following table summarizes

key data for 4,6-dimethylheptan-2-one and a selection of its isomers.
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Property
4,6-
Dimethylhepta
n-2-one

3-Nonanone 5-Nonanone
2,6-
Dimethylhepta
n-4-one

Molecular

Formula
C₉H₁₈O[2][3][4] C₉H₁₈O C₉H₁₈O C₉H₁₈O

Molecular Weight

( g/mol )
142.24[2][3] 142.24 142.24 142.24

CAS Number
19549-80-5[1][2]

[3][4]
925-78-0 502-56-7 108-83-8

Boiling Point (°C)
170.3 (at 760

mmHg)[5]
188-190 186-187 168

Melting Point

(°C)
-46[5] -15.6 -29 -41.5

Density (g/cm³) 0.812[5] 0.825 0.826 0.809

IR C=O Stretch

(cm⁻¹)
~1715 ~1715 ~1715 ~1715

¹³C NMR (C=O,

ppm)
~209 ~211 ~211 ~212

Note: Spectroscopic data are approximate and can vary based on solvent and experimental

conditions. Data for isomers are sourced from publicly available chemical databases.

Experimental Protocols for Isomer Identification
A combination of chromatographic separation and spectroscopic analysis is the most effective

approach for identifying and differentiating structural isomers.[6][7] Gas chromatography-mass

spectrometry (GC-MS) is particularly powerful, offering both separation and structural

information.[8][9][10] Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy

provide complementary data for unambiguous structure elucidation.[11]

The general workflow for isomer identification is depicted below.
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Figure 2. General experimental workflow for isomer identification.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates volatile isomers based on their boiling points and polarity, after which the

mass spectrometer provides information on the mass-to-charge ratio and fragmentation

patterns, serving as a molecular fingerprint.[6][8][10]

Methodology:

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile

solvent such as hexane or dichloromethane.

GC Conditions:

Injector: 250 °C, split injection (e.g., 50:1 split ratio).
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Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) is

suitable. A common dimension is 30 m length, 0.25 mm internal diameter, and 0.25 µm

film thickness.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Data Analysis: Isomers are differentiated by their unique retention times. The mass spectrum

for each isomer will show a molecular ion peak (M⁺) and characteristic fragmentation

patterns. For ketones, prominent fragments often result from α-cleavage (cleavage of the

bond adjacent to the carbonyl group).[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Acquire the spectrum on a 400 MHz or higher spectrometer.
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Analysis: Protons adjacent to the carbonyl group (α-protons) typically appear in the δ 2.0-

2.5 ppm region.[11][13] The splitting patterns (multiplicity) and integration values of the

signals will reveal the connectivity of protons and help differentiate the branching patterns

of the isomers.

¹³C NMR Spectroscopy:

Acquire a proton-decoupled ¹³C spectrum.

Analysis: The carbonyl carbon of a ketone gives a characteristic signal in the downfield

region of the spectrum, typically between δ 190-215 ppm.[13][14][15] The number and

chemical shifts of the other carbon signals will differ based on the specific carbon skeleton

of the isomer, allowing for unambiguous identification.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For ketones,

the most prominent feature is the strong carbonyl (C=O) stretching absorption.

Methodology:

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., KBr or NaCl).

Data Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹.

Spectral Analysis: All ketone isomers will exhibit a strong, sharp absorption band in the

region of 1700-1725 cm⁻¹ corresponding to the C=O stretch.[11][13] While the exact position

of this band can be subtly influenced by the surrounding structure, it is generally not

sufficient on its own to distinguish between closely related aliphatic ketone isomers.

However, it provides definitive confirmation of the ketone functional group. The C-H bending

vibrations in the fingerprint region (below 1500 cm⁻¹) may show minor differences between

isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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